6-propoxy-1H-benzimidazol-2-amine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 6-propoxy-1H-benzimidazol-2-amine; hydrochloride, often involves microwave-assisted uncatalyzed amination protocols or multistep chemical reactions from readily available precursors. For example, novel benzimidazo[1,2-a]quinolines were synthesized using microwave heating and characterized by NMR, IR, UV/Vis, and fluorescence spectroscopy, demonstrating the versatility of benzimidazole synthesis techniques (Perin et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives reveals that these compounds are essentially planar and their assembly is characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. This structural arrangement contributes significantly to their chemical reactivity and potential applications as fluorescent probes for DNA detection (Perin et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including selective aromatic halogenation and ring closure, influenced by their molecular structure. For instance, a study demonstrated the synthesis of selectively dichlorinated and dibrominated benzimidazoles using hydrogen peroxide and hydrohalic acid, showcasing the compound's reactive versatility (Gurry et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting points and solubility, can be attributed to their molecular geometry and intermolecular interactions. These properties are crucial for their application in various scientific fields, including as corrosion inhibitors where their adsorption on metal surfaces provides protective efficiency (Tang et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards different chemical groups and stability under various conditions, are influenced by the benzimidazole core structure. For example, benzimidazolone derivatives, synthesized through copper-catalyzed oxidative tandem C–H aminations, demonstrate the compound's ability for direct functionalization of inert C–H and C–C bonds, highlighting its chemical versatility (Liang et al., 2019).
Scientific Research Applications
Fluorescent Probes for DNA Detection
Benzimidazoquinolines, similar in structure to 6-propoxy-1H-benzimidazol-2-amine; hydrochloride, have been synthesized and explored as potential fluorescent probes for DNA detection. These compounds, when studied in the presence of calf thymus DNA (ct-DNA), exhibited enhanced fluorescence emission intensity, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).
Corrosion Inhibition
Novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media. These compounds prevent corrosion by adsorbing on the steel surface and forming insoluble complexes with ferrous species, highlighting their application in corrosion protection (Tang et al., 2013).
Fungicidal Activity
New compounds synthesized from 2-acetyl-1H-benzimidazole oxime-ethers have shown significant in vitro fungicidal activities against Botrytis cinerea Pers and Alternaria alternata, indicating their potential use as fungicides (Jiang et al., 2011).
Antimicrobial and Antioxidant Properties
1H-Benzimidazole-2-carboxamido derivatives have been synthesized and shown to possess in vitro antibacterial and antifungal activities against several pathogens, including S. aureus and E. coli. Some derivatives exhibited notable inhibitory activity, suggesting their application in developing new antimicrobial agents (Özden et al., 2011). Additionally, certain benzimidazole derivatives have demonstrated antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver, which underscores their potential as antioxidants (Kuş et al., 2004).
Catalytic Applications
Poly(benzimidazole-amide)/Co nanocomposites have been synthesized and used as catalysts in oxidation reactions, demonstrating the utility of benzimidazole derivatives in catalysis (Abdolmaleki & Molavian, 2015).
Mechanism of Action
properties
IUPAC Name |
6-propoxy-1H-benzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKLRUULRUKCQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-propoxy-1H-benzimidazol-2-amine;hydrochloride | |
CAS RN |
1538624-34-8 |
Source
|
Record name | 1538624-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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